molecular formula C22H19ClF3NO5 B612172 Voruciclib CAS No. 1000023-04-0

Voruciclib

货号 B612172
CAS 编号: 1000023-04-0
分子量: 469.8412
InChI 键: MRPGRAKIAJJGMM-OCCSQVGLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击“快速查询”以从我们的专家团队获取报价。
  • 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Voruciclib is an orally administered, selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9) with potential to treat both hematological malignancies and solid tumors . It is currently in clinical development for acute myeloid leukemia (AML) and B-cell malignancies .


Chemical Reactions Analysis

Voruciclib has been shown to potently block CDK9, the transcriptional regulator of MCL-1 . It represses the expression of MCL-1 in multiple models of diffuse large B-cell lymphoma (DLBCL) .

科研应用

  1. Voruciclib has been identified as a potent CDK9 inhibitor that represses MCL-1 protein expression in preclinical models of Diffuse Large B-cell Lymphoma (DLBCL). It has shown promise when combined with venetoclax, leading to tumor cell apoptosis and tumor growth inhibition in certain high-risk DLBCL patients (Dey et al., 2017).

  2. Voruciclib is known for its ability to inhibit cyclin-dependent kinase 4 (CDK4) and 6 (CDK6), which are crucial in cell cycle progression. This inhibition leads to cell cycle arrest, thereby suppressing DNA replication and decreasing tumor cell proliferation (Definitions, 2020).

  3. In another study, voruciclib demonstrated chemo-sensitizing activity in cancer cells that overexpress ATP-Binding Cassette (ABC) transporters, which are known to impede chemotherapy success in drug-resistant cancers. Voruciclib increased the effectiveness of certain anti-cancer drugs in ABCB1- and ABCG2-overexpressing cells (Gupta et al., 2018).

  4. Voruciclib's effectiveness in combination therapies for solid tumors has been studied using the CIVO precision medicine platform. This research suggested that voruciclib could be distinguished from other drugs in its class for certain cancer types (Olson, 2016).

  5. The drug has also shown potential in sensitizing triple negative breast cancer xenografts to proteasome inhibition, indicating its utility in novel combination therapies for challenging cancer types like TNBC (Dey et al., 2016).

  6. In acute myeloid leukemia (AML), voruciclib combined with venetoclax has shown synergistic antileukemic activity. This combination was effective due to the downregulation of Mcl-1 and c-Myc, key factors in the survival and proliferation of AML cells (Luedtke et al., 2020).

Safety And Hazards

Voruciclib has been evaluated in a Phase 1 study to determine the safety, dose-limiting toxicities (DLT), and preliminary efficacy in patients with relapsed/refractory hematologic malignancies . The study found that Voruciclib was generally well tolerated with no significant myelosuppression .

未来方向

Voruciclib is currently being evaluated in a Phase 1 trial for patients with acute myeloid leukemia (AML) and B-cell malignancies . Applications in solid tumors are also being considered where MYC is dysregulated . The results of these trials will determine the future directions of Voruciclib .

性质

IUPAC Name

2-[2-chloro-4-(trifluoromethyl)phenyl]-5,7-dihydroxy-8-[(2R,3S)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClF3NO5/c1-27-5-4-12(14(27)9-28)19-15(29)7-16(30)20-17(31)8-18(32-21(19)20)11-3-2-10(6-13(11)23)22(24,25)26/h2-3,6-8,12,14,28-30H,4-5,9H2,1H3/t12-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRPGRAKIAJJGMM-OCCSQVGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=C(C=C(C=C4)C(F)(F)F)Cl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@H]([C@@H]1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=C(C=C(C=C4)C(F)(F)F)Cl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClF3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Voruciclib

CAS RN

1000023-04-0
Record name Voruciclib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000023040
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Voruciclib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15157
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name VORUCICLIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W66XP666AM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
247
Citations
SE Wiley, Y Su, Y Ge - Cancer Research, 2021 - AACR
… Voruciclib decreased viability in all cell lines tested… voruciclib for 5-240 min, followed by SDS-PAGE and Western Blotting analysis with α-MYC and α-pSer62-MYC antibodies. Voruciclib …
Number of citations: 1 aacrjournals.org
M Konopleva, DM Brander, K Patel, CS Diefenbach… - Blood, 2021 - Elsevier
Background: Mcl-1 is an anti-apoptotic protein in the Bcl-2 family that contributes to the pathophysiology of certain B-cell malignancies and AML. Dependence on Mcl-1 is associated …
Number of citations: 4 www.sciencedirect.com
J Dey, TL Deckwerth, WS Kerwin, JR Casalini… - Scientific Reports, 2017 - nature.com
… voruciclib represses MCL-1 protein expression in preclinical models of DLBCL. When combined with venetoclax in vivo, voruciclib … the combination of voruciclib and venetoclax holds …
Number of citations: 92 www.nature.com
P Gupta, YK Zhang, XY Zhang, YJ Wang… - Cellular Physiology and …, 2018 - karger.com
… Flow cytometric analysis was done to determine the effect of voruciclib on apoptosis of … the interaction of voruciclib with ABCB1 and ACBG2 protein. Results: Voruciclib significantly …
Number of citations: 49 karger.com
DA Luedtke, Y Su, J Ma, X Li, SA Buck… - … and Targeted Therapy, 2020 - nature.com
… that targeting CDK9 with voruciclib in combination with … voruciclib synergizes with venetoclax to induce apoptosis in both AML cell lines and primary patient samples. Further, voruciclib …
Number of citations: 48 www.nature.com
A Diab, A Martin, L Simpson, AP Algazi, P Chawla… - 2015 - ascopubs.org
9076 Background: P1446A-05 is a potent, selective CDK 4/6 inhibitor with activity in multiple BRAF-mutant and wild type cell lines. The BRAFi have been transformative in the therapy of …
Number of citations: 9 ascopubs.org
DA Luedtke, Y Su, H Edwards, L Polin, J Kushner… - Blood, 2018 - Elsevier
… that voruciclib induces apoptosis in AML cells. Next, we tested the combination of voruciclib … synergistic induction of apoptosis by voruciclib and venetoclax combination (combination …
Number of citations: 2 www.sciencedirect.com
J Dey, J Casalini, S Ditzler, M Biery, A Merrell… - Cancer Research, 2016 - AACR
… Our study focused on agents that combine with Voruciclib, a novel clinical stage oral CDK … Voruciclib and the proteasome inhibitor Bortezomib. In contrast, exposure to either Voruciclib …
Number of citations: 2 aacrjournals.org
J Dey, W Kerwin, J Casalini, A Merrell, M Grenley… - Blood, 2016 - Elsevier
… Co-exposure to voruciclib and venetoclax demonstrated that the ability of voruciclib to … cell death was observed when voruciclib was combined with venetoclax. Synergy between …
Number of citations: 2 www.sciencedirect.com
S Wiley, Y Su, Y Ge - proteins (n) - meipharma.com
… To test if voruciclib could be effective in cancers driven by dysregulated KRAS-MYC … ) were treated in preclinical studies with voruciclib in vitro. Voruciclib decreased viability in all cell …
Number of citations: 2 www.meipharma.com

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。